1-(2,2-Dimethylcyclopropyl)propane-1-sulfonamide
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Overview
Description
1-(2,2-Dimethylcyclopropyl)propane-1-sulfonamide is a chemical compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, including a cyclopropyl ring and a sulfonamide group .
Preparation Methods
The synthesis of 1-(2,2-Dimethylcyclopropyl)propane-1-sulfonamide typically involves the reaction of 2,2-dimethylcyclopropylamine with propane-1-sulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-(2,2-Dimethylcyclopropyl)propane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Scientific Research Applications
1-(2,2-Dimethylcyclopropyl)propane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme systems .
Comparison with Similar Compounds
1-(2,2-Dimethylcyclopropyl)propane-1-sulfonamide can be compared with other sulfonamide compounds, such as:
Sulfanilamide: Known for its antibacterial properties, sulfanilamide is used to treat bacterial infections.
Sulfamethoxazole: Often used in combination with trimethoprim to treat a variety of bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
The uniqueness of this compound lies in its cyclopropyl ring, which imparts distinct chemical and biological properties compared to other sulfonamides .
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
1-(2,2-dimethylcyclopropyl)propane-1-sulfonamide |
InChI |
InChI=1S/C8H17NO2S/c1-4-7(12(9,10)11)6-5-8(6,2)3/h6-7H,4-5H2,1-3H3,(H2,9,10,11) |
InChI Key |
UAQRGNWOPAAIOY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1(C)C)S(=O)(=O)N |
Origin of Product |
United States |
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